molecular formula C12H14ClNO2 B15225189 Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B15225189
M. Wt: 239.70 g/mol
InChI Key: YTZDOEFPHOGKHT-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a naphthalene ring system substituted with amino, chloro, and ester groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Chlorination: The naphthalene derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or methanol in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-3-chloro-1-naphthoate: Similar structure but lacks the tetrahydronaphthalene ring.

    Methyl 5-amino-3-chloro-2-naphthoate: Similar structure with a different substitution pattern on the naphthalene ring.

Uniqueness

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}ClN O2_2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 1388827-79-9

The compound features a naphthalene core with an amino group and a chloro substituent, enhancing its solubility and stability for various applications .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : A suitable naphthalene derivative is selected.
  • Chlorination : The naphthalene derivative undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.
  • Amination : The chlorinated intermediate is subjected to amination with ammonia or an amine source.
  • Esterification : The final step involves esterification using methanol and an acid catalyst to form the methyl ester.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cellular processes through interactions with specific molecular targets.

Anticancer Properties

This compound has been investigated for its anticancer properties. It appears to modulate pathways related to cell proliferation and apoptosis. For instance, it has been reported to inhibit the c-Myc transcription factor's activity, which is often overexpressed in cancer cells .

The mechanism of action involves the compound's interaction with specific enzymes or receptors that regulate biological pathways. The amino and chloro groups facilitate binding to these targets, leading to modulation of cellular functions such as growth and survival .

Case Studies

  • Inhibition of c-Myc Activity :
    • A study demonstrated that this compound inhibits c-Myc-Max dimerization in cancer cells. This inhibition leads to decreased proliferation rates and induces cell cycle arrest primarily at the G0/G1 phase .
  • Antimicrobial Efficacy :
    • Another research effort evaluated the compound's effectiveness against various pathogenic bacteria. Results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3

InChI Key

YTZDOEFPHOGKHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCCC2N)Cl

Origin of Product

United States

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